molecular formula C10H14O4 B11769572 (3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid

(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B11769572
M. Wt: 198.22 g/mol
InChI Key: RXZSSYSIFDFUFX-DWYQZRHDSA-N
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Description

(3R,4R)-4-(Methoxycarbonyl)bicyclo[410]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexene and methoxycarbonyl chloride.

    Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This is usually achieved through a Diels-Alder reaction or a similar cycloaddition reaction.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid: shares similarities with other bicyclic compounds like norbornane derivatives and bicyclo[2.2.1]heptane derivatives.

    Norbornane Derivatives: These compounds have a similar bicyclic structure but may lack the methoxycarbonyl and carboxylic acid groups.

    Bicyclo[2.2.1]heptane Derivatives: These compounds have a different ring structure but can undergo similar chemical reactions.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties. The presence of both methoxycarbonyl and carboxylic acid groups allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(3R,4R)-4-methoxycarbonylbicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C10H14O4/c1-14-10(13)8-4-6-2-5(6)3-7(8)9(11)12/h5-8H,2-4H2,1H3,(H,11,12)/t5?,6?,7-,8-/m1/s1

InChI Key

RXZSSYSIFDFUFX-DWYQZRHDSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2CC2C[C@H]1C(=O)O

Canonical SMILES

COC(=O)C1CC2CC2CC1C(=O)O

Origin of Product

United States

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